3,6-Dimethyl-1,4,2,5-dioxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1,4,2,5-dioxadiazine is an organic compound that belongs to the class of heterocyclic compounds known as dioxadiazines. These compounds are characterized by a six-membered ring containing two nitrogen and two oxygen atoms. The presence of methyl groups at the 3 and 6 positions of the ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,4,2,5-dioxadiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-1,4-dioxane-2,5-dione with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the dioxadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,6-Dimethyl-1,4,2,5-dioxadiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1,4,2,5-dioxadiazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds and other interactions with biomolecules contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,4,2,5-dioxadiazine: Similar structure but with phenyl groups instead of methyl groups.
3,6-Dimethyl-1,4-dioxane-2,5-dione: A precursor in the synthesis of 3,6-Dimethyl-1,4,2,5-dioxadiazine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61713-78-8 |
---|---|
Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
3,6-dimethyl-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C4H6N2O2/c1-3-5-8-4(2)6-7-3/h1-2H3 |
InChI Key |
UHXINJOCHYDWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=NO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.